molecular formula C18H17Cl3N2O4S B4893367 2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE

2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE

Cat. No.: B4893367
M. Wt: 463.8 g/mol
InChI Key: DYSKJEHQMVZZTP-UHFFFAOYSA-N
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Description

2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE is a complex organic compound with the molecular formula C18H17Cl3N2O4S. It is known for its role as an intermediate in the synthesis of cephalosporin antibiotics, particularly cephalexin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to S-oxide using oxidizing agents like peracetic acid and hydrogen peroxide.

    Substitution: Reactions involving the replacement of functional groups, particularly in the synthesis of cephalosporin derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Peracetic acid, hydrogen peroxide.

    Catalysts: Phosphorus oxychloride, pyridine.

    Solvents: Ethyl acetate.

Major Products

The major product formed from these reactions is the cephalosporin antibiotic intermediate, which can be further processed to produce various cephalosporin antibiotics.

Scientific Research Applications

2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

    Cephalexin: Another cephalosporin antibiotic with a similar structure but different substituents.

    Cefadroxil: Similar to cephalexin but with a hydroxyl group at the para position of the phenyl ring.

    Cefazolin: A first-generation cephalosporin with a different side chain.

Uniqueness

2,2,2-TRICHLOROETHYL 3-METHYL-8-OXO-7-(2-PHENYLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various cephalosporin antibiotics. Its trichloroethyl ester group provides stability and reactivity, making it a valuable compound in pharmaceutical research and production .

Properties

IUPAC Name

2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl3N2O4S/c1-10-8-28-16-13(22-12(24)7-11-5-3-2-4-6-11)15(25)23(16)14(10)17(26)27-9-18(19,20)21/h2-6,13,16H,7-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSKJEHQMVZZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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